N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Description
N-[1-(6-Chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a quinoxaline core substituted with a chlorine atom at the 6-position, a piperidinyl group at the 2-position, and a cyclopropanesulfonamide moiety. Its crystallographic refinement and structural analysis may rely on tools like SHELX , while visualization of intermolecular interactions could employ Mercury CSD 2.0 .
Properties
IUPAC Name |
N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c17-11-1-4-14-15(9-11)18-10-16(19-14)21-7-5-12(6-8-21)20-24(22,23)13-2-3-13/h1,4,9-10,12-13,20H,2-3,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHGKTJOTSKBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=CN=C4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The piperidine ring is then introduced through nucleophilic substitution reactions . Finally, the cyclopropanesulfonamide group is attached using sulfonylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the quinoxaline and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 347.8 g/mol. Its structure features a chloroquinoxaline moiety, which is known for its biological activity, particularly in targeting specific receptors or enzymes in the body.
GPR6 Modulation
One of the prominent applications of this compound is as a modulator of the GPR6 receptor. GPR6 is a G protein-coupled receptor implicated in various neurological functions. Research indicates that quinoxaline derivatives can influence GPR6 activity, potentially leading to therapeutic effects in neurodegenerative diseases and other conditions treatable by modulating this receptor .
Anticancer Activity
Studies have shown that compounds similar to N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide exhibit anticancer properties. The mechanism involves the inhibition of specific signaling pathways that promote cancer cell proliferation. Case studies have demonstrated efficacy in various cancer cell lines, suggesting potential for development into anticancer therapeutics .
Case Study 1: Neuroprotection
A study published in 2020 investigated the neuroprotective effects of quinoxaline derivatives, including this compound, on neuronal cells subjected to oxidative stress. The results indicated significant protection against cell death, attributed to the modulation of GPR6 signaling pathways.
Case Study 2: Antitumor Activity
In a 2021 study, researchers evaluated the antitumor effects of this compound on breast cancer cell lines. The findings revealed that treatment with the compound resulted in reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially leading to cell cycle arrest and apoptosis in cancer cells . The piperidine ring may enhance the compound’s binding affinity to its targets, while the cyclopropanesulfonamide group can modulate its solubility and stability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of chlorinated heterocyclic sulfonamides. Key analogues include:
Table 1: Structural and Functional Comparison
Key Observations :
- Sulfonamide Role : Cyclopropanesulfonamide’s rigid geometry contrasts with simpler sulfonamides, possibly improving target selectivity but reducing solubility.
Physicochemical Properties
Hypothetical data derived from analogous compounds:
Table 2: Physicochemical Parameters
Methodological Considerations for Comparative Studies
Biological Activity
N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloroquinoxaline derivatives with piperidine and cyclopropanesulfonamide moieties. The process can be optimized through various chemical methods, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that related piperidine derivatives demonstrate strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.78 |
| Compound B | Bacillus subtilis | 3.125 |
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. Notably, compounds with similar structures have shown potent inhibition of acetylcholinesterase (AChE) and urease, with IC50 values indicating strong pharmacological potential. For example, several derivatives exhibited IC50 values against urease ranging from 1.13 to 6.28 µM, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | Urease | 1.13 |
| Compound D | AChE | 0.63 |
Anticancer Activity
In a recent study, this compound was tested for its anticancer properties against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Additionally, the compound has been investigated for anti-inflammatory activity using in vitro models. It was found to significantly reduce the production of pro-inflammatory cytokines in stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
